1-(1H-benzo[d]imidazol-5-yl)ethanone

Catalog No.
S685356
CAS No.
58442-16-3
M.F
C9H8N2O
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1H-benzo[d]imidazol-5-yl)ethanone

CAS Number

58442-16-3

Product Name

1-(1H-benzo[d]imidazol-5-yl)ethanone

IUPAC Name

1-(3H-benzimidazol-5-yl)ethanone

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c1-6(12)7-2-3-8-9(4-7)11-5-10-8/h2-5H,1H3,(H,10,11)

InChI Key

PLHBJRPIYKTQOU-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)N=CN2

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=CN2

Potential in Medicinal Chemistry

-(1H-benzo[d]imidazol-5-yl)ethanone, also known as benzimidazole-5-ylethanone, has been explored for its potential applications in medicinal chemistry due to the presence of the imidazole ring, a common pharmacophore found in various bioactive molecules. Studies have shown that it can serve as a valuable scaffold for the development of new drugs targeting various diseases.

For example, research suggests that this compound exhibits promising anticonvulsant activity. In a study published in the journal "Pharmaceutical Chemistry Research", derivatives of 1-(1H-benzo[d]imidazol-5-yl)ethanone were synthesized and evaluated for their anticonvulsant properties. The results indicated that some of the synthesized compounds displayed significant anticonvulsant activity, comparable to standard anticonvulsant drugs. [Source: European Journal of Medicinal Chemistry()]

Role as a Building Block in Organic Synthesis

The versatile nature of 1-(1H-benzo[d]imidazol-5-yl)ethanone makes it a useful building block in organic synthesis. Its reactive functional groups allow for further chemical modifications, enabling the creation of diverse and complex molecules with potential applications in various fields, including drug discovery and material science.

An example of its use in organic synthesis can be found in a study published in the journal "Tetrahedron Letters". This study reported the synthesis of novel benzimidazole derivatives using 1-(1H-benzo[d]imidazol-5-yl)ethanone as a starting material. The synthesized compounds showed interesting biological activities, highlighting the potential of this compound as a valuable building block for the development of new functional molecules. [Source: Tetrahedron Letters()]

1-(1H-benzo[d]imidazol-5-yl)ethanone is a chemical compound characterized by its unique structure, which includes a benzimidazole moiety. This compound features a five-membered heterocyclic ring containing two nitrogen atoms and is known for its diverse biological activities. The molecular formula of 1-(1H-benzo[d]imidazol-5-yl)ethanone is C9H8N2OC_9H_8N_2O, and it has a molecular weight of approximately 160.17 g/mol. The presence of the ethanone functional group contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis.

Typical for compounds containing both carbonyl and nitrogen functionalities. Key reactions include:

  • Oxidation: It can be oxidized to form more complex derivatives or other functional groups, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: The carbonyl group can be reduced to an alcohol, yielding 1-(1H-benzo[d]imidazol-5-yl)ethanol.
  • Condensation Reactions: This compound can participate in condensation reactions with amines or other nucleophiles, leading to the formation of more complex molecules.

The biological activity of 1-(1H-benzo[d]imidazol-5-yl)ethanone has been explored in various studies, showcasing its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Compounds related to benzimidazole structures often exhibit significant pharmacological properties due to their ability to interact with biological targets such as enzymes and receptors. For instance, derivatives of benzimidazole have shown promise in inhibiting certain kinases and other proteins involved in cancer progression .

Several synthesis methods have been reported for 1-(1H-benzo[d]imidazol-5-yl)ethanone:

  • Solid Phase Oxidation: One common method involves the oxidation of (1H-benzo[d]imidazol-2-yl)methanol using potassium permanganate on alumina, which yields the ethanone derivative .
  • Catalytic Methods: Recent studies have explored catalytic oxidation using ruthenium complexes to convert alcohols to ketones efficiently under mild conditions .

These methods highlight the versatility in synthesizing this compound, allowing for modifications that can enhance yield and purity.

1-(1H-benzo[d]imidazol-5-yl)ethanone finds applications in:

  • Medicinal Chemistry: Its derivatives are being investigated for their potential therapeutic effects against various diseases, including cancer and infectious diseases.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic compounds due to its reactive functional groups.

Interaction studies of 1-(1H-benzo[d]imidazol-5-yl)ethanone reveal its potential to bind with various biological macromolecules, including proteins and nucleic acids. These interactions can lead to alterations in biological pathways, making it a candidate for drug development. For example, studies have indicated that benzimidazole derivatives can effectively inhibit certain enzymes involved in cancer cell proliferation .

Several compounds share structural similarities with 1-(1H-benzo[d]imidazol-5-yl)ethanone. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesSimilarityUnique Characteristics
1-(1H-Benzo[d]imidazol-2-yl)ethanoneBenzimidazole ring with ethanone0.89Known for its high biological activity against cancer cells .
1-(Methyl-1H-imidazol-2-yl)ethanoneMethyl substitution on imidazole0.58Exhibits different reactivity patterns due to methyl group influence .
2-(1H-Benzo[d]imidazol-2-yl)ethanamineAmino group instead of carbonyl0.82Potentially useful as a precursor for further functionalization .
1-(Imidazo[1,2-a]pyridin-3-yl)ethanonePyridine fused with imidazole0.56Displays distinct pharmacological properties compared to benzimidazole derivatives .

These comparisons illustrate how variations in substituents and ring structures can significantly impact the biological activity and synthetic utility of these compounds.

XLogP3

1.5

Wikipedia

1-(1H-Benzimidazol-6-yl)ethan-1-one

Dates

Modify: 2023-08-15

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